![molecular formula C12H22ClNO2 B2911286 tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2241139-91-1](/img/structure/B2911286.png)
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been reported in the literature. For instance, the synthesis of 2-azaspiro[3.4]octane was achieved through an annulation strategy . Three successful routes for the synthesis were developed, one of which involved the annulation of the cyclopentane ring and the remaining two approaches involved the annulation of the four-membered ring .Applications De Recherche Scientifique
Tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride has been studied for its potential pharmacological applications. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential to treat neuropathic pain and cognitive deficits. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves the modulation of the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in an increase in the inhibitory tone of the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which is responsible for its anxiolytic and antidepressant effects. It has also been found to have antioxidant and anti-inflammatory properties, which could be useful in treating several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride in lab experiments include its unique mechanism of action, which could be useful in studying the GABAergic system. Its anxiolytic and antidepressant effects could also be useful in studying the effects of stress and depression on the brain. However, the limitations of this compound include its potential toxicity and limited availability.
Orientations Futures
Several future directions for the study of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride include further studies on its pharmacological effects, especially in human trials. The potential use of this compound in the treatment of several diseases, including neuropathic pain and cognitive deficits, could also be explored. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs that target the GABAergic system.
Méthodes De Synthèse
The synthesis method of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves the reaction of tert-butyl 3-oxobutanoate with piperidine in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12;/h9,13H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGIKHWMLEKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC12CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

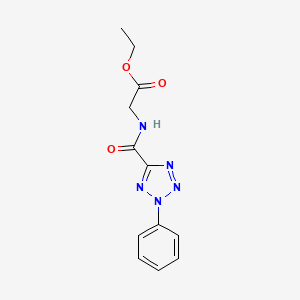

![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
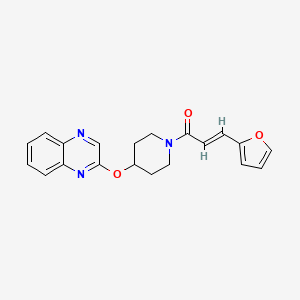
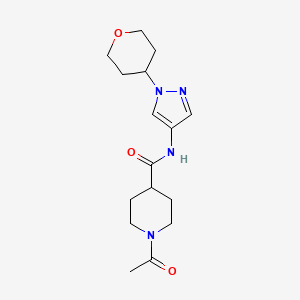
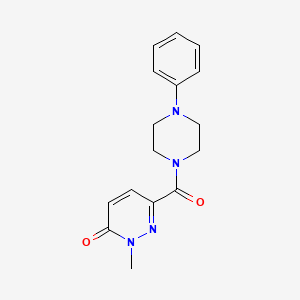
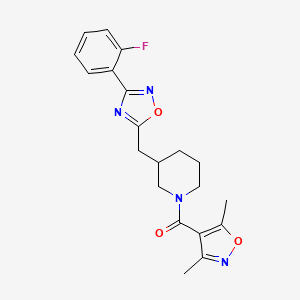
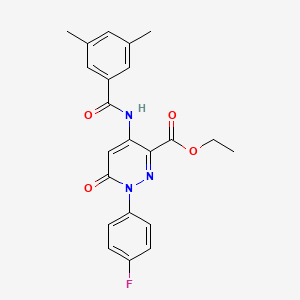
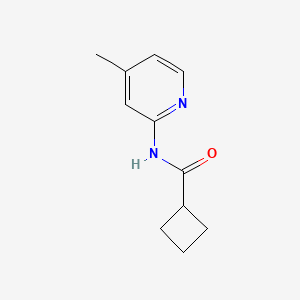
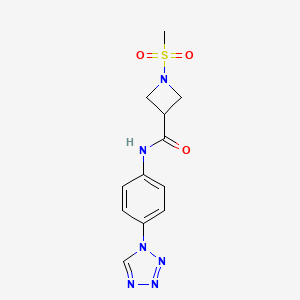
![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)

![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)